Droloxifene citrate, a structural analogue of tamoxifen, is a selective estrogen receptor modulator (SERM) with mixed estrogen agonistic and antagonistic effects. It has been studied for its potential benefits in various medical conditions, particularly those associated with postmenopausal changes in women. Droloxifene has been shown to have positive effects on bone density, lipid profiles, and cardiovascular health, while also acting as an antiestrogen in breast tissue, which is beneficial for the treatment of breast cancer12345678910.
Droloxifene functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the target tissue. It has a higher affinity for the estrogen receptor compared to tamoxifen and a higher antiestrogenic to estrogenic ratio. This allows droloxifene to inhibit cell growth and division in estrogen receptor-positive cell lines, which is particularly relevant in the context of breast cancer treatment. Additionally, droloxifene's rapid pharmacokinetics, with quick peak concentrations and elimination, make it a suitable candidate for conditions requiring swift action2.
In healthy postmenopausal women, droloxifene has been shown to reduce low-density lipoprotein (LDL) cholesterol and lipoprotein(a), which are risk factors for cardiovascular disease. It also decreases fibrinogen levels, a coagulation factor, without affecting the fibrinolytic cascade. These properties suggest that droloxifene may confer cardiovascular benefits without the risks associated with traditional estrogen therapy1.
Droloxifene exhibits antiestrogenic effects in breast tissue, making it a potential treatment for metastatic breast cancer. Clinical studies have demonstrated its effectiveness in postmenopausal women with breast cancer, showing significant response rates and median response durations, especially at higher dosages. The drug also influences plasma gonadotrophins and sex hormone-binding globulin (SHBG) levels, which are important factors in the management of breast cancer27.
In the context of bone health, droloxifene has been found to prevent bone loss in ovariectomized rats, a model for postmenopausal osteoporosis. It maintains bone mineral density (BMD) and inhibits bone turnover, which are critical factors in the prevention and treatment of osteoporosis. Droloxifene's effects on bone are comparable to those of estradiol, but without the associated increase in uterine weight, suggesting a safer profile for long-term use34568.
Droloxifene has been shown to reduce total serum cholesterol levels and inhibit body weight gain in animal models. These effects are beneficial for postmenopausal women who are at increased risk of hypercholesterolemia and obesity689.
Research has also indicated that droloxifene can induce apoptosis in luteal cells of rats, with implications for reproductive health and potential therapeutic applications. The mechanism involves the upregulation of c-myc and bax mRNA, suggesting a role in the regulation of cell death10.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: